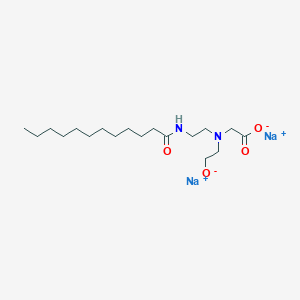
Disodium 1-(carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-undecyl-1H-imidazolium hydroxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium 1-(carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-undecyl-1H-imidazolium hydroxide is a synthetic surfactant that has been widely used in scientific research. It is also known as DCHI or C12-imidazoline. This compound has a unique structure that makes it an effective surfactant for a variety of applications.
Wirkmechanismus
The mechanism of action of Disodium 1-(carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-undecyl-1H-imidazolium hydroxide is based on its structure. The hydrophobic tail of the molecule interacts with hydrophobic surfaces, such as the lipid bilayer of cell membranes or the hydrophobic core of proteins. The hydrophilic head of the molecule interacts with water molecules, allowing the surfactant to form micelles and solubilize hydrophobic molecules.
Biochemische Und Physiologische Effekte
Disodium 1-(carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-undecyl-1H-imidazolium hydroxide has been shown to have low toxicity and is not harmful to cells. It does not affect the activity of most enzymes and has no significant impact on the structure of proteins. However, it can disrupt the lipid bilayer of cell membranes and cause cell lysis at high concentrations.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of Disodium 1-(carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-undecyl-1H-imidazolium hydroxide for lab experiments include its ability to solubilize hydrophobic molecules, its low toxicity, and its stability over a wide range of pH and temperature. However, its limitations include its high cost, its limited solubility in water, and its potential to interfere with certain assays.
Zukünftige Richtungen
There are several future directions for research on Disodium 1-(carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-undecyl-1H-imidazolium hydroxide. One direction is to explore its use as a surfactant for the extraction and purification of membrane proteins. Another direction is to investigate its potential as a stabilizer for nanoparticles. Additionally, its use in drug delivery systems could be explored. Finally, further research could be done to optimize its synthesis method and reduce its cost.
In conclusion, Disodium 1-(carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-undecyl-1H-imidazolium hydroxide is a synthetic surfactant that has been widely used in scientific research. Its unique structure makes it an effective surfactant for a variety of applications. While it has several advantages, it also has limitations that need to be considered. Further research is needed to explore its potential in various scientific fields.
Synthesemethoden
Disodium 1-(carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-undecyl-1H-imidazolium hydroxide can be synthesized by reacting 1-(2-hydroxyethyl)-2-undecyl-1H-imidazole with chloroacetic acid in the presence of sodium hydroxide. The resulting product is then neutralized with sodium hydroxide to form the disodium salt of the imidazoline. This synthesis method has been well established and is widely used in industry.
Wissenschaftliche Forschungsanwendungen
Disodium 1-(carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-undecyl-1H-imidazolium hydroxide has been used in a variety of scientific research applications. It has been shown to be an effective surfactant for the extraction and purification of proteins, DNA, and RNA. It has also been used as a detergent for the solubilization of membrane proteins. In addition, it has been used as a stabilizer for enzymes and a dispersant for nanoparticles.
Eigenschaften
CAS-Nummer |
14350-96-0 |
|---|---|
Produktname |
Disodium 1-(carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-undecyl-1H-imidazolium hydroxide |
Molekularformel |
C18H36N2Na2O4 |
Molekulargewicht |
388.5 g/mol |
IUPAC-Name |
disodium;2-[2-(dodecanoylamino)ethyl-(2-oxidoethyl)amino]acetate |
InChI |
InChI=1S/C18H35N2O4.2Na/c1-2-3-4-5-6-7-8-9-10-11-17(22)19-12-13-20(14-15-21)16-18(23)24;;/h2-16H2,1H3,(H,19,22)(H,23,24);;/q-1;2*+1/p-1 |
InChI-Schlüssel |
GXJPXZKWFMVWNM-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)NCCN(CC[O-])CC(=O)[O-].[Na+].[Na+] |
Kanonische SMILES |
CCCCCCCCCCCC(=O)NCCN(CC[O-])CC(=O)[O-].[Na+].[Na+] |
Andere CAS-Nummern |
14350-96-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



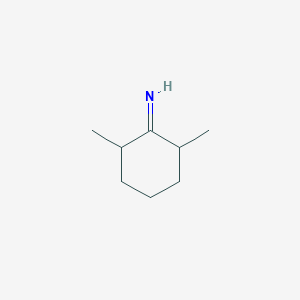
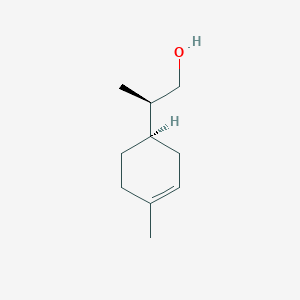
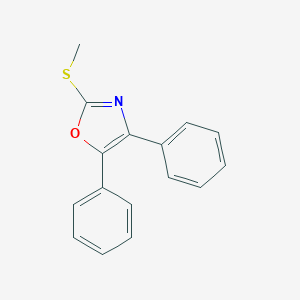
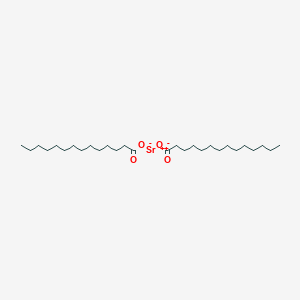
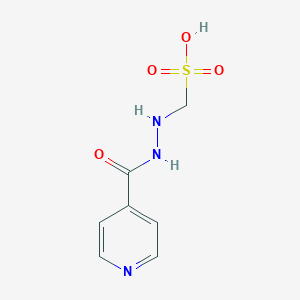
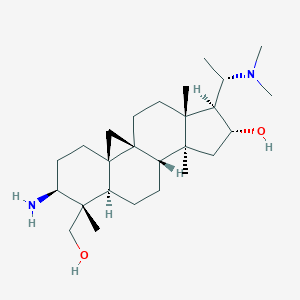
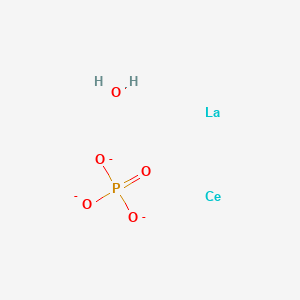
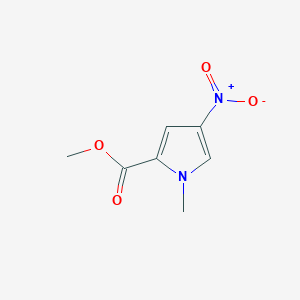
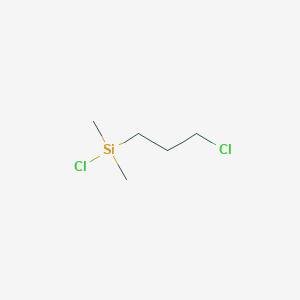
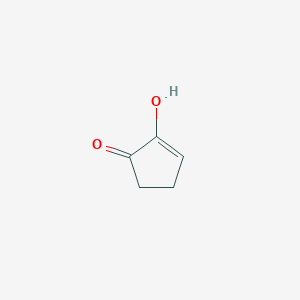
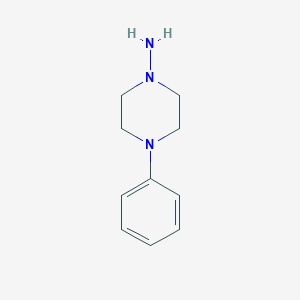

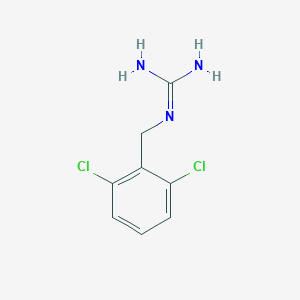
![1,3-Cyclopentadiene-1,3-dicarboxylic acid, 5-[1-(dimethylamino)ethylidene]-2-methyl-, dimethyl ester](/img/structure/B76293.png)